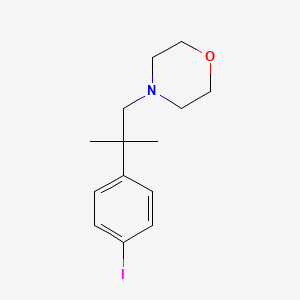
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring, which imparts unique chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodobenzonitrile with morpholine in the presence of nitrite and tetraethylammonium iodide . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps for purification, such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular respiration and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical interactions, while the morpholine ring can interact with biological molecules. These interactions can affect cellular processes and metabolic pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodophenyl group and the morpholine ring. These features impart distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C14H20INO |
|---|---|
Peso molecular |
345.22 g/mol |
Nombre IUPAC |
4-[2-(4-iodophenyl)-2-methylpropyl]morpholine |
InChI |
InChI=1S/C14H20INO/c1-14(2,11-16-7-9-17-10-8-16)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |
Clave InChI |
WOYLOBTUTVCFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCOCC1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



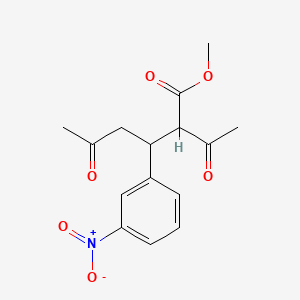
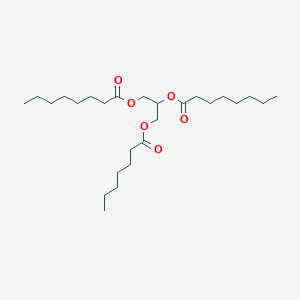
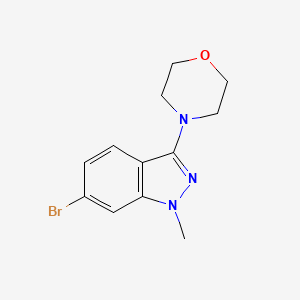

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
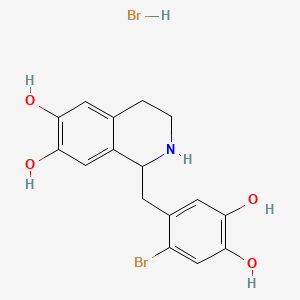
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
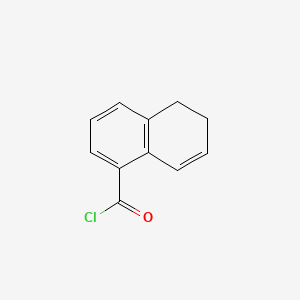
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)




